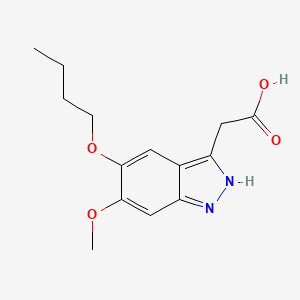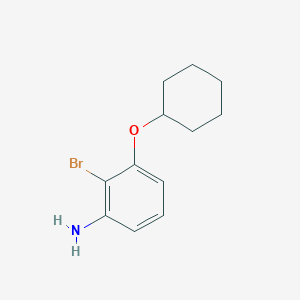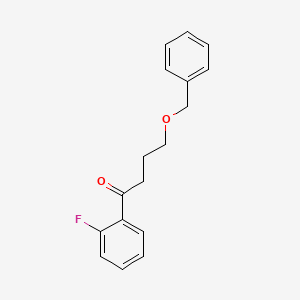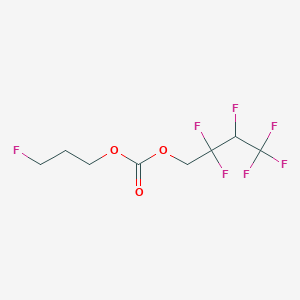
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,4,4,4-hexafluorobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as the solvent.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, using an amine can yield a fluorinated amine derivative.
Hydrolysis: The major products are 3-fluoropropanol and 2,2,3,4,4,4-hexafluorobutyric acid.
Wissenschaftliche Forschungsanwendungen
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is largely dependent on its application. In chemical reactions, the presence of multiple fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to the combination of a fluorinated carbonate ester and a fluorinated alkyl chain. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C8H9F7O3 |
|---|---|
Molekulargewicht |
286.14 g/mol |
IUPAC-Name |
3-fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c9-2-1-3-17-6(16)18-4-7(11,12)5(10)8(13,14)15/h5H,1-4H2 |
InChI-Schlüssel |
OPQKRRIPWBRZKO-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
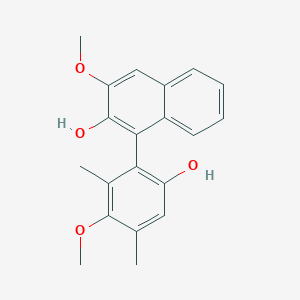
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)

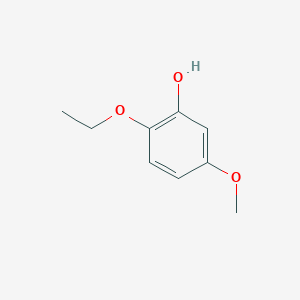
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

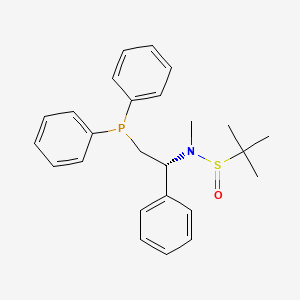
![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
